molecular formula C11H14FN B3093653 N-[(4-fluorophenyl)methyl]cyclobutanamine CAS No. 1247056-45-6

N-[(4-fluorophenyl)methyl]cyclobutanamine

Cat. No.: B3093653
CAS No.: 1247056-45-6
M. Wt: 179.23 g/mol
InChI Key: JWUOYCLAZLGCTQ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]cyclobutanamine is a cyclobutane-based amine derivative featuring a 4-fluorobenzyl substituent. Its structure combines a strained cyclobutane ring with a fluorinated aromatic group, which may influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUOYCLAZLGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 4-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in N-[(4-fluorophenyl)methyl]cyclobutanamine undergoes oxidation under controlled conditions. Common oxidizing agents yield distinct products:

Reagent/ConditionsProductKey ObservationsReference
KMnO₄ (acidic medium)N-Oxide derivativeForms stable N-oxide; confirmed via IR and NMR
H₂O₂ (aqueous, 50°C)Imine intermediateTransient species; requires stabilization

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic KMnO₄, while H₂O₂ facilitates direct N-oxidation. The fluorine substituent mildly deactivates the aromatic ring, reducing side reactions.

Reduction Reactions

Reductive pathways target the cyclobutane ring or the aromatic system:

Reagent/ConditionsProductSelectivity NotesReference
LiAlH₄ (anhydrous ether)Primary amine (ring opening)Cyclobutane ring cleavage dominates
H₂/Pd-C (ethanol, 25°C)Saturated cyclohexyl derivativePartial hydrogenation of aromatic ring

Key Finding : LiAlH₄ preferentially cleaves the strained cyclobutane ring, yielding a linear amine. Catalytic hydrogenation retains the cyclobutane but reduces the fluorophenyl group.

Substitution Reactions

The fluorine atom and amine group participate in nucleophilic/electrophilic substitutions:

Reaction TypeReagent/ConditionsProductYieldReference
Nucleophilic aromatic substitutionNaNH₂ (DMF, 120°C)4-Aminophenyl derivativeModerate
Electrophilic alkylationCH₃I (K₂CO₃, acetone)N-Methylated productHigh

Challenges : Fluorine’s strong C-F bond limits nucleophilic displacement unless activated by electron-deficient intermediates.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Reagent/ConditionsProductRing Size FormedReference
Polyphosphoric acid (PPA, 150°C)Bicyclic aziridine derivative5-membered
CuI/L-proline (DMSO, 80°C)Benzo-fused cyclobutanamine6-membered

Computational Support : Density functional theory (DFT) studies suggest that ring strain in cyclobutane lowers the activation energy for cyclization .

Alkylation and Acylation

The primary amine acts as a nucleophile in alkylation/acylation reactions:

Reaction TypeReagent/ConditionsProductReference
Acylation (Schotten-Baumann)Acetyl chloride (NaOH, H₂O)N-Acetyl derivative
AlkylationBenzyl bromide (Et₃N, CH₂Cl₂)N-Benzyl-substituted product

Stereochemical Note : Acylation proceeds with retention of configuration at the cyclobutane carbon.

Comparative Reactivity with Analogues

The fluorine atom significantly alters reactivity compared to non-fluorinated analogues:

CompoundOxidation Rate (vs. KMnO₄)Substitution (F vs. H)Cyclization Efficiency
This compound1.0 (reference)0.3× slower1.2× higher
N-(Benzyl)cyclobutanamine0.7N/A1.0

Insight : Fluorine’s electron-withdrawing effect slows aromatic substitution but enhances cyclization due to increased ring strain .

Scientific Research Applications

Organic Synthesis

N-[(4-fluorophenyl)methyl]cyclobutanamine serves as a building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules, which can be essential for developing new materials and pharmaceuticals.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmission and inflammation pathways. For instance, derivatives of this compound have shown selective inhibition against specific phosphoinositide 3-kinase (PI3K) isoforms, with promising IC50 values indicating potent activity.
  • Receptor Binding : Investigations have explored its binding affinity to various receptors, which could lead to therapeutic applications in treating diseases such as cancer or inflammatory disorders.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications, including:

  • Anti-inflammatory Effects : Initial findings suggest that this compound may reduce inflammation by modulating immune responses.
  • Antitumor Activity : Compounds structurally related to this one have shown promise in inhibiting tumor growth in preclinical models.

Antimicrobial and Antiviral Properties

This compound has demonstrated:

  • Antimicrobial Activity : Studies indicate significant antimicrobial effects against various pathogens, making it a candidate for developing new therapeutic agents.
  • Antiviral Activity : Research has shown that this compound may inhibit viral replication, particularly against influenza viruses, suggesting its potential utility in antiviral drug development.

Study 1: Enzyme Inhibition

A study focused on the inhibition of PI3K demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms. The results indicated IC50 values that suggest potent activity against these enzymes, positioning the compound as a valuable candidate for further investigation in cancer therapy.

Study 2: Antiviral Activity

Another investigation explored the antiviral efficacy of this compound against influenza viruses. The results showed significant reductions in viral load in treated cells compared to controls, indicating its potential for therapeutic use in viral infections.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share core structural motifs with N-[(4-Fluorophenyl)methyl]cyclobutanamine but differ in substituents, ring size, or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Key Data from Evidence
This compound C₁₁H₁₄FN 179.23 g/mol Cyclobutane, 4-fluorobenzyl Purity: 95% (Hairui Chem)
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 288.16 g/mol Cyclobutane, 4-bromo-3-fluorobenzyl, N-methyl CAS: 1251209-10-5 (Parchem)
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C₁₁H₁₄FN 179.23 g/mol Cyclobutane, 4-fluorophenyl (direct ring attachment), N-methyl CAS: 1156290-70-8 (Hairui Chem)
N-[(4-Fluorophenyl)methyl]cycloheptanamine C₁₄H₂₀FN 221.31 g/mol Cycloheptane, 4-fluorobenzyl Molecular weight: 221.3137 (Supplier data)
N-(Diphenylmethylene)-1-(4-fluorophenyl)-3-methylbut-3-en-1-amine C₂₄H₂₁FN₂ 344.18 g/mol Schiff base, 4-fluorophenyl, conjugated alkene Yield: 93%; HRMS confirmed
Key Observations:

The cycloheptane analog has a higher molecular weight (221.31 vs. 179.23 g/mol) due to the larger ring .

Substituent Influence :

  • Bromine substitution in N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine increases molecular weight (288.16 g/mol) and may enhance halogen-bonding interactions in drug-receptor systems .
  • The Schiff base derivative () incorporates a conjugated alkene and imine group, enabling photochemical applications or coordination chemistry .

Synthetic Utility :

  • N-Methylated analogs (e.g., 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine) are prioritized in pharmaceutical intermediates for improved metabolic stability .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles :
    • The Schiff base derivative () shows distinct ¹H NMR signals for aromatic protons (δ 7.2–7.4 ppm), fluorophenyl groups (δ 6.8–7.0 ppm), and alkene protons (δ 5.2–5.5 ppm) . Comparable shifts are expected in this compound but with cyclobutane proton resonances near δ 2.0–3.0 ppm .
  • Purity and Yield :
    • This compound is reported at 95% purity by Hairui Chem, while the Schiff base analog achieves 93% synthetic yield .

Biological Activity

N-[(4-fluorophenyl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring and a 4-fluorophenyl group. The presence of the fluorine atom enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological properties. The molecular formula is C10H12FNC_{10}H_{12}FN with a molecular weight of approximately 181.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator , influencing various biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmission and inflammation pathways.
  • Receptor Binding : The compound has been investigated for its binding affinity to various receptors, which could lead to therapeutic applications in treating diseases such as cancer or inflammatory disorders .

Antimicrobial and Antiviral Properties

Research indicates that this compound possesses antimicrobial and antiviral properties. These activities are essential for its potential use in developing new therapeutic agents:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens .
  • Antiviral Activity : The compound's interaction with viral enzymes may inhibit viral replication, making it a candidate for antiviral drug development.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Initial findings suggest that the compound may reduce inflammation by modulating immune responses .
  • Antitumor Activity : Compounds structurally related to this compound have shown promise in inhibiting tumor growth in preclinical models .

Study 1: Enzyme Inhibition

A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms, with IC50 values indicating potent activity .

Study 2: Antiviral Activity

Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting potential for therapeutic use in viral infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamineContains bromine and fluorine substituentsAntimicrobial, enzyme inhibition
1-(3-Chloro-4-fluorophenyl)cyclobutanamineChlorine and fluorine substituentsAnti-inflammatory, potential antitumor
N-(phenyl)methylcyclobutanamineNo halogens presentLimited biological activity

Q & A

Q. Q1: What are the standard synthetic routes for N-[(4-fluorophenyl)methyl]cyclobutanamine, and how can reaction yields be optimized?

A: The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, α-cyclobutyl-4-fluorobenzylamine reacts with 2-(2,4-dichlorophenoxy)propanoyl chloride under inert conditions to yield the cyclobutanamine derivative. Key parameters include:

  • Solvent selection : Dichloromethane or THF for solubility and reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation.
  • Purification : Column chromatography (e.g., 1:2 hexane:EtOAc) achieves >95% purity. Reported yields range from 32% to 76%, depending on substituent steric effects .

Q. Q2: What spectroscopic techniques are essential for characterizing this compound?

A: Standard methods include:

  • NMR : 1^1H and 13^13C NMR confirm cyclobutane ring geometry and fluorophenyl substitution patterns.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C12_{12}H15_{15}FN, MW 204.25) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H⋯O interactions) and crystal packing .

Advanced Structural and Mechanistic Analysis

Q. Q3: How do steric and electronic effects of the cyclobutane ring influence biological activity in related derivatives?

A: Cyclobutane’s strained geometry enhances binding affinity to hydrophobic enzyme pockets. For example:

  • SAR studies : Substituting cyclobutyl with cyclohexyl reduces activity against Pseudomonas aeruginosa by 60%, likely due to reduced ring strain and conformational flexibility .
  • Electron-withdrawing groups : The 4-fluorophenyl moiety enhances metabolic stability via reduced CYP450 oxidation .

Q. Q4: How can computational modeling predict binding modes of this compound with target enzymes?

A: Molecular docking (e.g., AutoDock Vina) and MD simulations are used:

  • Ligand preparation : Optimize 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Target selection : Align with enzymes like acetylcholinesterase (PDB ID: 4EY7) or bacterial FabH .
  • Key interactions : Fluorine’s electronegativity stabilizes hydrogen bonds (e.g., F⋯H–N distances <2.5 Å) .

Biological Activity and Data Interpretation

Q. Q5: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

A: Standard protocols include:

  • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
  • Synergy testing : Combine with β-lactams or fluoroquinolones to detect additive effects .

Q. Q6: How can contradictory cytotoxicity data across cell lines be resolved?

A: Contradictions arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes. Strategies:

  • Mechanistic profiling : Use RNA-seq to identify overexpression of ABCB1 or CYP3A4 in resistant lines .
  • Pharmacokinetic studies : Measure intracellular concentrations via LC-MS/MS to confirm target engagement .

Analytical Challenges and Solutions

Q. Q7: What chromatographic methods resolve co-eluting impurities in this compound?

A:

  • HPLC conditions : C18 column (e.g., Chromolith® RP-18e), gradient elution (ACN:H2_2O + 0.1% TFA), UV detection at 254 nm .
  • Troubleshooting : Adjust pH to 3.0 to protonate amine groups and improve peak symmetry .

Q. Q8: How can degradation products under accelerated stability conditions be identified?

A:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks.
  • LC-HRMS : Identifies oxidation products (e.g., hydroxylation at cyclobutane) and hydrolyzed amides .

Methodological Best Practices

Q. Q9: What strategies minimize racemization during synthesis of chiral derivatives?

A:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry at the cyclobutane carbon .
  • Low-temperature reactions : Maintain below –10°C to slow epimerization .

Q. Q10: How are structure-activity relationships (SAR) systematically studied for this scaffold?

A:

  • Library design : Synthesize analogs with varied substituents (e.g., 4-Cl, 4-CF3_3) on the phenyl ring.
  • Data analysis : Use PCA or CoMFA to correlate logP, polar surface area, and IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]cyclobutanamine
Reactant of Route 2
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N-[(4-fluorophenyl)methyl]cyclobutanamine

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